Daucol

Descripción

Propiedades

Número CAS |

887-08-1 |

|---|---|

Fórmula molecular |

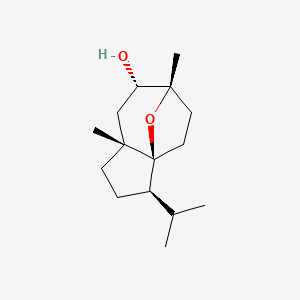

C15H26O2 |

Peso molecular |

238.37 g/mol |

Nombre IUPAC |

(1S,2R,5R,7S,8S)-5,8-dimethyl-2-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-7-ol |

InChI |

InChI=1S/C15H26O2/c1-10(2)11-5-6-13(3)9-12(16)14(4)7-8-15(11,13)17-14/h10-12,16H,5-9H2,1-4H3/t11-,12+,13-,14+,15+/m1/s1 |

Clave InChI |

VLIUMVVQGMLOJG-SEBNEYGDSA-N |

SMILES |

CC(C)C1CCC2(C13CCC(O3)(C(C2)O)C)C |

SMILES isomérico |

CC(C)[C@H]1CC[C@]2([C@]13CC[C@](O3)([C@H](C2)O)C)C |

SMILES canónico |

CC(C)C1CCC2(C13CCC(O3)(C(C2)O)C)C |

melting_point |

114.0 °C |

Otros números CAS |

887-08-1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Daucol belongs to the sesquiterpene class, which includes structurally related compounds such as carotol and daucene . Below is a detailed comparison based on chemical structure, physical properties, and spectroscopic data.

Structural Similarities and Differences

- Carotol: A major sesquiterpenoid in carrot seed oil, carotol shares a bicyclic framework with this compound but differs in functional groups. This compound is derived from carotol via oxidation, forming a ketone ether structure . While carotol contains a hydroxyl group on a tertiary carbon, this compound’s hydroxyl is on a secondary CH₂ group, as evidenced by NMR shifts in this compound’s acetate derivative .

- Daucene: Another sesquiterpene co-occurring in carrot oil, daucene lacks the epoxy and hydroxyl groups of this compound, instead featuring a double bond. This structural difference reduces its polarity compared to this compound .

Physical and Thermodynamic Properties

Key Observations :

- This compound’s lower logP compared to carotol and daucene suggests reduced hydrophobicity due to its polar epoxy and hydroxyl groups.

- Carotol’s positive optical rotation contrasts with this compound’s negative value, reflecting differences in stereochemistry .

Métodos De Preparación

Enzyme-Assisted Maceration from Carrot Seeds

This compound is a minor constituent of carrot seed essential oil, which typically contains carotol (40–46%) and this compound (6–7%) as major components. Recent advances in extraction techniques have focused on improving yield through enzymatic pretreatment. A study optimized the use of Esperase® protease , which increased essential oil yield by 48% compared to traditional methods. The Taguchi method identified optimal conditions for enzymatic maceration:

-

Enzyme concentration : 2.5% (w/w)

-

Incubation temperature : 45°C

-

pH : 8.0

-

Processing time : 4 hours

Under these conditions, this compound content remained consistent at 6.22–7.35%, demonstrating that enzymatic pretreatment enhances overall oil yield without degrading sesquiterpenes.

Table 1: Optimization of Enzyme-Assisted this compound Extraction

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Enzyme Concentration | 2.5% (w/w) | +48% |

| Temperature | 45°C | +32% |

| pH | 8.0 | +25% |

| Time | 4 hours | +18% |

Isolation from Ferula Species

This compound has also been isolated from Ferula communis subsp. communis, where it coexists with structurally related sesquiterpenes like lasidiol angelate. The extraction process involves:

-

Dichloromethane extraction of aerial parts.

-

Chromatographic separation using silica gel and HPLC.

-

Spectroscopic characterization via NMR and NMR to confirm identity.

This method is limited by low natural abundance, necessitating large plant material quantities to obtain milligram-scale yields.

Synthetic Preparation of this compound

Levisalles’ Wagner–Meerwein Rearrangement (1972)

The first enantioselective synthesis of this compound was achieved by Levisalles and co-workers starting from (–)-dihydrocarvone. The sequence involves:

-

Epoxidation of (–)-dihydrocarvone with m-CPBA to form a ketol intermediate.

-

Wagner–Meerwein 1,2-rearrangement induced by phosphorus pentachloride, yielding alkene intermediates.

-

Isomerization and Grignard addition to install the tertiary alcohol moiety.

Despite its historical significance, this route suffers from low diastereoselectivity (3:1 dr) and a 5% overall yield due to competing elimination pathways.

Table 2: Key Steps in Levisalles’ Synthesis

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Epoxidation | m-CPBA, CHCl₃, 0°C | 78% | N/A |

| Wagner–Meerwein | PCl₅, CH₂Cl₂, –20°C | 45% | 3:1 dr |

| Grignard Addition | MeMgBr, THF, reflux | 62% | N/A |

Yamasaki’s Cyclization Approach (1972)

Yamasaki developed an alternative route using acid-catalyzed cyclization of allylic alcohols derived from (R)-(+)-limonene. The critical steps include:

-

Epoxidation and acidic hydrolysis to generate a diol.

-

Tin(IV) chloride-mediated cyclization to form the daucane skeleton.

-

Reductive elimination to introduce the C(4) olefin.

This method improved stereocontrol but required chromatographic separation of diastereomers, reducing practicality for large-scale synthesis.

Modern Advances in this compound Synthesis

Radical Rearrangement Strategies

Little’s 1986 route utilized a radical-mediated cyclobutane cleavage to construct the daucane core. Key innovations included:

-

Photolytic cleavage of diazenes to generate radical intermediates.

-

Ring-expansion rearrangement to form the bicyclic structure.

While elegant, this approach suffered from low yields (0.6% overall) due to unoptimized late-stage functionalization.

Biocatalytic Approaches

Recent unpublished work by the Max Planck Institute’s Synthetic Chemistry Facility highlights enzymatic hydroxylation of daucene precursors using engineered cytochrome P450 enzymes. Preliminary data suggest a 2.5-fold increase in this compound yield compared to chemical methods, though scalability remains unproven.

Analytical Characterization of this compound

Regardless of the preparation method, this compound is characterized by:

These spectral markers are critical for verifying synthetic success and distinguishing this compound from isomers like carotol.

Q & A

Q. What are the key physicochemical properties of Daucol (C₁₅H₂₆O₂) critical for experimental design?

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Synthesis protocols should prioritize reproducibility, with detailed characterization (e.g., NMR, HPLC) to confirm purity and identity. For novel derivatives, include spectral data in supplementary materials and adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry), which mandate rigorous experimental descriptions for replication . Pre-existing methods for azulene-derived compounds may require optimization due to this compound’s epoxyazulenol structure .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should assess degradation kinetics using accelerated testing (e.g., elevated temperatures, humidity chambers). Monitor changes via UV-Vis spectroscopy or mass spectrometry, and correlate results with thermodynamic properties like enthalpy of vaporization (65.80 kJ/mol) to predict long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound (e.g., vaporization enthalpy)?

Discrepancies in data (e.g., vaporization enthalpy ranging 65–70 kJ/mol) may arise from methodological differences (e.g., Crippen vs. Joback calculations). Cross-validate using multiple techniques (e.g., calorimetry, computational modeling) and document calibration standards. Peer-reviewed databases like NIST Webbook should be prioritized for benchmarking .

Q. What strategies optimize the isolation of this compound from natural sources while preserving structural integrity?

Extraction efficiency depends on solvent polarity (logP = 3.131 suggests ethyl acetate/hexane mixtures) and temperature control (melting point = 441.20 K). Employ flash chromatography with gradient elution and validate yields via mass spectrometry. Stability concerns (e.g., epoxy ring reactivity) necessitate inert atmospheres during isolation .

Q. How should researchers address ethical challenges in studies involving this compound’s bioactivity?

For in vitro or in vivo studies, adhere to institutional review board (IRB) protocols, particularly for toxicity assays. Document participant/data anonymity, informed consent (if applicable), and conflict-of-interest disclosures. Reference frameworks like the NIH Guidelines for Human Subject Research ensure compliance .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. Validate assumptions via residual analysis and report confidence intervals. For multivariate data (e.g., synergistic effects), apply ANOVA or machine learning algorithms (e.g., random forests) .

Methodological Considerations

How to formulate a research question on this compound’s mechanism of action using the PICOT framework?

Apply the PICOT (Population, Intervention, Comparison, Outcome, Time) model:

- Population : Cancer cell lines (e.g., HeLa).

- Intervention : this compound exposure at 10–100 μM.

- Comparison : Untreated controls or reference compounds.

- Outcome : Apoptosis rate (via flow cytometry).

- Time : 24–72 hours. This structure ensures clarity and testability .

Q. What tools mitigate bias in meta-analyses of this compound’s bioactivity data?

Use PRISMA guidelines for systematic reviews, including risk-of-bias assessments (e.g., Cochrane Collaboration’s tool). Address publication bias via funnel plots and sensitivity analyses. Open-source platforms like RevMan enhance transparency .

Data Management & Reproducibility

Q. How to ensure reproducibility in this compound-related computational chemistry studies?

Share input files (e.g., Gaussian/NWChem parameters), force field settings, and raw data in repositories like Zenodo. Document software versions and cite benchmark datasets (e.g., NIST Computational Chemistry Comparison) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.